![molecular formula C12H8O3 B13835345 9-hydroxybenzo[de]isochromen-1(3H)-one](/img/structure/B13835345.png)
9-hydroxybenzo[de]isochromen-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Hydroxy-1,8-naphthalide is an organic compound with the molecular formula C12H8O3 and a molecular weight of 200.2 g/mol . It is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the 9th position and a lactone ring structure. This compound is primarily used in research settings, particularly in the fields of proteomics and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-1,8-naphthalide typically involves the cyclization of appropriate naphthalene derivatives. One common method is the reduction of 1,3,8-trihydroxy naphthalene, followed by dehydration to form 1,8-dihydroxynaphthalene, which can then be further processed to yield 9-Hydroxy-1,8-naphthalide . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for 9-Hydroxy-1,8-naphthalide are not extensively documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
9-Hydroxy-1,8-naphthalide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions typically require specific solvents and controlled temperatures to proceed efficiently .
Major Products Formed
The major products formed from these reactions include oxidized derivatives like quinones, reduced forms such as dihydro-naphthalides, and various substituted naphthalene compounds .
Scientific Research Applications
9-Hydroxy-1,8-naphthalide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Hydroxy-1,8-naphthalide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and lactone ring structure allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. These interactions can lead to changes in enzyme activity, gene expression, and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
1,8-Dihydroxynaphthalene: A precursor in the synthesis of 9-Hydroxy-1,8-naphthalide, known for its antimicrobial properties.
Naphthalene: The parent compound, widely used in the production of dyes, insecticides, and other chemicals.
1,8-Naphthalimide: Known for its applications in fluorescent probes and anticancer agents.
Uniqueness
9-Hydroxy-1,8-naphthalide is unique due to its specific structural features, including the hydroxyl group at the 9th position and the lactone ring. These features confer distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H8O3 |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
12-hydroxy-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-2-one |
InChI |
InChI=1S/C12H8O3/c13-9-5-4-7-2-1-3-8-6-15-12(14)11(9)10(7)8/h1-5,13H,6H2 |
InChI Key |
VGYIJDXWARVHJI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC3=C2C(=C(C=C3)O)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


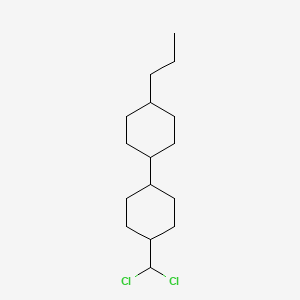
![(5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13835269.png)
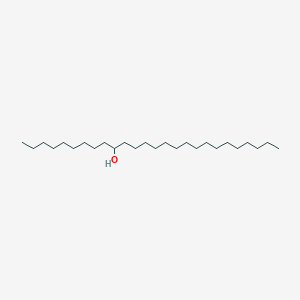

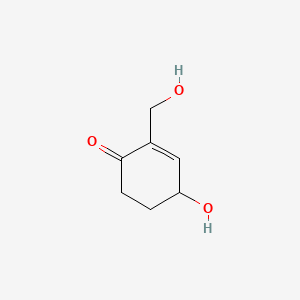

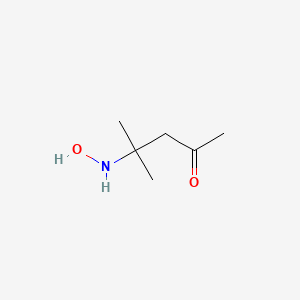
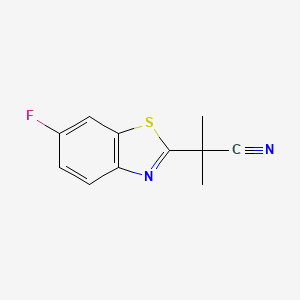
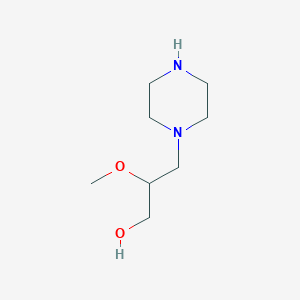

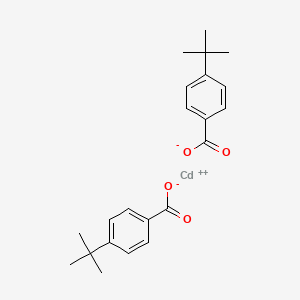
![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13835309.png)
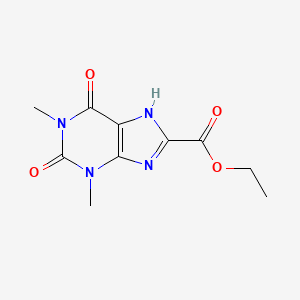
![N,N-diethyl-2-{4-[(1E)-N-hydroxyethanimidoyl]phenoxy}ethanamine](/img/structure/B13835333.png)
